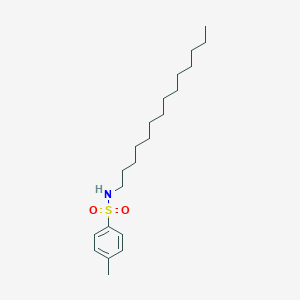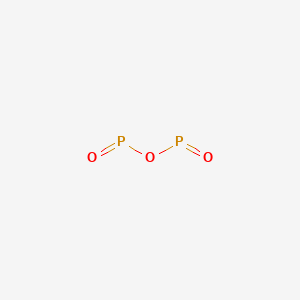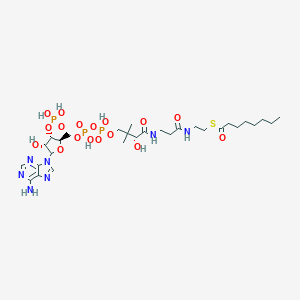
1,3-Dichloro-4-fluorobenzene
Descripción general
Descripción
1,3-Dichloro-4-fluorobenzene is a halogenated aromatic compound that has garnered interest due to its distinctive chemical and physical properties, which make it valuable in various industrial and chemical research applications. This compound, like others in its class, exhibits unique interactions due to the presence of both chloro and fluoro substituents on the benzene ring.
Synthesis Analysis
The synthesis of related halogenated aromatic compounds involves halogen-exchange fluorination and other chemical transformations. For example, the synthesis of 3-Chloro-4-fluoronitrobenzene, a compound with similar substituents, is enhanced by microwave irradiation, demonstrating increased reaction rates and improved yields under such conditions (Luo Jun, 2007). Although specific synthesis routes for 1,3-Dichloro-4-fluorobenzene are not detailed, similar methods can be inferred for its production.
Aplicaciones Científicas De Investigación
Spectroscopy and Chemical Structure
Studies on 1,3-Dichloro-4-fluorobenzene have utilized Mass-analyzed-threshold-ionization (MATI) spectroscopy and Resonance-enhanced-multi-photon-ionization (REMPI) to investigate the vibrational structure of this compound in its excited state and ionic ground state. These investigations provide critical data on the adiabatic ionization energies and vibrational modes, enriching our understanding of its electronic structure and reactivity patterns. Quantum chemical calculations support these findings, helping to decipher the complex interactions at play at the molecular level (Krüger et al., 2015); (Krüger & Grotemeyer, 2016).
Biodegradation
Research on the biodegradation of difluorobenzenes by the strain Labrys portucalensis sheds light on the environmental fate of fluorinated compounds. This strain can degrade 1,3-difluorobenzene (DFB) as a sole carbon and energy source, highlighting a potential avenue for the bioremediation of fluorinated pollutants. The study opens up new possibilities for using microbial pathways to address environmental contamination by fluorinated compounds (Moreira et al., 2009).
Organometallic Chemistry and Catalysis
Investigations into the use of partially fluorinated benzenes, including 1,3-Dichloro-4-fluorobenzene, in organometallic chemistry and catalysis have shown that these compounds can serve as versatile solvents and ligands. Their fluorine substituents influence their electronic properties, making them suitable for a range of reactions, including those that involve C-H and C-F bond activation. This research provides a foundation for the development of new catalytic processes and the synthesis of complex organic molecules (Pike et al., 2017).
Chemical Synthesis and Reactivity
Studies on the synthesis and reactivity of difluoroaromatic compounds containing heterocyclic central groups have explored the potential of 1,3-Dichloro-4-fluorobenzene derivatives in organic synthesis. The correlation between charge densities on carbon atoms attached to fluorine and their chemical shifts has been investigated, offering insights into the reactivity of difluoroaromatic compounds in nucleophilic substitution reactions. This research is crucial for the design of new synthetic routes and the development of pharmaceuticals and agrochemicals (Keshtov et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZCCWUSOZUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162443 | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-4-fluorobenzene | |
CAS RN |
1435-48-9 | |
| Record name | 2,4-Dichlorofluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-dichloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 2,4-dichloro-1-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)



